molecular formula C9H7ClO2 B1195007 2-Chlorocinnamic acid CAS No. 939-58-2

2-Chlorocinnamic acid

Cat. No. B1195007
CAS RN: 939-58-2
M. Wt: 182.6 g/mol
InChI Key: KJRRTHHNKJBVBO-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of 2-chlorocinnamic acid involves processes that ensure the formation of this compound with specific structural attributes. A noteworthy method highlighted in the research involves the Perkin condensation, which is instrumental in forming ortho-chlorocinnamic acid. This compound is further converted using enzymes and catalysis to yield enantiopure products, showcasing the integration of biocatalysis and homogeneous catalysis in its synthesis (de Lange et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of 2-chlorocinnamic acid reveals the conformational stability and geometric parameters critical to its reactivity and interactions. A comprehensive study has determined the stable conformers of trans-2-chlorocinnamic acid, highlighting the s-cis orientation of the carbonyl and C=C bonds as stable structures, which are vital for understanding its chemical behavior and synthesis routes (Devi et al., 2017).

Chemical Reactions and Properties

2-Chlorocinnamic acid participates in various chemical reactions, demonstrating its versatility and potential in synthetic chemistry. The interaction with metal ions to form complexes is one such reaction, providing insights into its reactivity and applications in materials science. Notably, copper(II) complexes with dichlorocinnamic acid have been synthesized, offering a glimpse into the metal-cinnamic acids interactions and their magnetic characterizations (Zoroddu & Cabras, 1987).

Physical Properties Analysis

The physical properties of 2-chlorocinnamic acid, such as its crystallization behavior and structural stability, are crucial for its application in material science and pharmaceuticals. Research on mixed crystals of chloro-dichlorocinnamic acids has shed light on the stabilizing effects of chloro substituents and the balance between intra- and inter-sheet interactions, which are essential for understanding its physical properties (Sarma & Desiraju, 1987).

Chemical Properties Analysis

The chemical properties of 2-chlorocinnamic acid, including its reactivity and interactions with other compounds, are pivotal for its applications in synthesis and material science. Studies have explored its role in forming molecular salts and cocrystals, demonstrating the significance of halogen bonds alongside hydrogen bonds in the stabilization of its crystal structures. This aspect is crucial for designing new materials with desired properties (Oruganti et al., 2017).

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 2-Chlorocinnamic acid plays a role in the synthesis of pharmaceuticals. For instance, it's used in the asymmetric synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors. This process involves a Perkin condensation to form ortho-chlorocinnamic acid, which is then converted to (S)-ortho-chlorophenylalanine using phenylalanine ammonia lyase, followed by copper-catalyzed ring closure (de Lange et al., 2011).

  • Structural and Vibrational Analysis : Trans-2-Chlorocinnamic acid has been subject to conformational, structural, and vibrational investigations. The studies include the analysis of various conformers, exact geometry, molecular stability, reactivity parameters, and energy gap between frontier molecular orbitals (Devi et al., 2017).

  • Photomechanical Properties : The photomechanical response of 4-chlorocinnamic acid crystals, related to 2-chlorocinnamic acid, has been studied, particularly how crystal shape and size influence the photochemical dynamics. This research is significant in material sciences, especially in understanding photoreactive systems (Kim et al., 2012).

  • Antifungal and Antimicrobial Activities : 2-Chlorocinnamic acid demonstrates antimicrobial and antifungal properties. It has been studied for its inhibitory effects on tyrosinase, an enzyme relevant in food oxidation, and for its potential to design new tyrosinase inhibitors (Hu et al., 2014). Additionally, derivatives of 4-chlorocinnamic acid have shown antimicrobial activity against various fungal and bacterial strains (Silva et al., 2019).

  • Biodegradation and Phytoremediation : Research has shown the capability of Rhodotorula rubra, a pink yeast, to perform ortho-dehalogenation of 2-chlorocinnamic acid, suggesting potential applications in biodegradation and phytoremediation processes (Sun et al., 2000).

Safety And Hazards

2-Chlorocinnamic acid is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill or leak .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035497
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
Source PubChem
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Product Name

2-Chlorocinnamic acid

CAS RN

939-58-2, 3752-25-8, 4513-41-1
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Record name (E)-o-Chlorocinnamic acid
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Record name 2-Chlorocinnamic acid
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Record name 2-(2-Chlorophenyl)propenoic acid
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Record name (E)-o-chlorocinnamic acid
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Record name o-chlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
FM Sun, JS Wang, RW Traxler - Chemosphere, 2000 - Elsevier
… -dehalogenation reaction on 2-chlorocinnamic acid. The … C3 side chain of 2-chlorocinnamic acid to 2-chlorobenzoic acid. … rubra was found to be regiospecific for 2-chlorocinnamic acid…
Number of citations: 6 www.sciencedirect.com
YH Hu, X Liu, YL Jia, YJ Guo, Q Wang… - Journal of bioscience and …, 2014 - Elsevier
… 2-chlorocinnamic acid on mushroom tyrosinase for the catalysis of l-DOPA at 30C, pH 6.8. The concentrations of 2-chlorocinnamic acid … versus concentration of 2-chlorocinnamic acid to …
Number of citations: 35 www.sciencedirect.com
L Devi, V Arjunan, MK Marchewka, S Mohan - Recent Trends in Materials …, 2017 - Springer
… Table 3 The charges and Fukui functions of trans–2–chlorocinnamic acid determined by … Table 5 Second order perturbation theory analysis of trans–2–chlorocinnamic acid by NBO …
Number of citations: 4 link.springer.com
HJC Dunning - 2003 - elibrary.ru
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, 1-naphthoxyacetic acid, …
Number of citations: 0 elibrary.ru
B Lor - 2015 - digitalcommons.georgiasouthern …
… In the synthesis of trans-2-chlorocinnamic acid from microwave assisted Knoevenagel condensation reaction, 70.8% of product was recovered and a cyclobutane derivative was …
H Chen, H Jiang, JA Morgan - Phytochemistry, 2007 - Elsevier
… The K m values for 2-fluorocinnamic acid 10, 2-chlorocinnamic acid 11 and 2-ethoxycinnamic acid 15 are also close to that of K m for 1. Of all the analogues, the metabolism of 10 by …
Number of citations: 28 www.sciencedirect.com
JCD Hotopp - 2002 - search.proquest.com
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, l-naphthoxyacetic acid, …
Number of citations: 0 search.proquest.com
X Li, Y Wang, Y Li, Y Gou… - Zeitschrift für anorganische …, 2014 - Wiley Online Library
… The optimized geometries and NBO charge distributions of 2-chlorocinnamic acid (2-ccaH) and 4-chlorocinnamic acid (4-ccaH) were calculated by density functional theory (DFT) with …
Number of citations: 10 onlinelibrary.wiley.com
TY Lin, MR Fuh, CY Tsau - Journal of the Chinese Chemical …, 2004 - Wiley Online Library
… acid, 2-methoxycinnamic acid, 3methoxycinnamic acid, 4-methoxycinnamic acid, 2-hydroxycinnamic acid, 3-hydroxycinnamic acid, 4-hydroxycinnamic acid, 2-chlorocinnamic acid, 3-…
Number of citations: 1 onlinelibrary.wiley.com
JCD Hotopp, RP Hausinger - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, 1-naphthoxyacetic acid, …
Number of citations: 38 www.sciencedirect.com

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